5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide
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Overview
Description
5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with chlorine atoms and a sulfonamide group, which contributes to its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the chlorination of a pyridine derivative, followed by the introduction of the sulfonamide group through sulfonation reactions. The cyclopropyl group can be introduced via cyclopropanation reactions using appropriate reagents and catalysts. The hydroxymethyl group is often added through hydroxymethylation reactions under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, efficient catalysts, and controlled reaction environments to minimize side reactions and impurities. The process may also involve purification steps such as recrystallization, distillation, or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5,6-dichloropyridine-3-sulfonamide: Lacks the cyclopropyl and hydroxymethyl groups, making it less versatile in certain reactions.
N-(2-hydroxyethyl)-5,6-dichloropyridine-3-sulfonamide: Similar structure but with an ethyl group instead of a cyclopropyl group, affecting its reactivity and biological activity.
5,6-dichloro-N-(cyclopropyl)pyridine-3-sulfonamide: Lacks the hydroxymethyl group, which can influence its solubility and reactivity.
Uniqueness
5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the cyclopropyl and hydroxymethyl groups enhances its versatility in chemical synthesis and potential biological applications.
Properties
IUPAC Name |
5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c10-7-2-6(3-12-9(7)11)17(15,16)13-8-1-5(8)4-14/h2-3,5,8,13-14H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCBNCCVCOAHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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